molecular formula C20H16N4O3S2 B12202422 4-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide

4-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide

Cat. No.: B12202422
M. Wt: 424.5 g/mol
InChI Key: AUMCUXYKOUFYNG-ATVHPVEESA-N
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Description

4-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide is a complex organic compound that features a thiazolidinone core, a furan ring, and a quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide typically involves the condensation of a furan-2-carbaldehyde with a thiazolidinone derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include furanones from oxidation, thiazolidines from reduction, and various substituted derivatives from nucleophilic substitution .

Scientific Research Applications

4-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory and neuroprotective properties.

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclin-dependent kinase 2 (CDK2), which plays a role in cell cycle regulation. The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing its activity and leading to cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide apart is its unique combination of functional groups, which confer a broad range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in scientific research and potential therapeutic development .

Properties

Molecular Formula

C20H16N4O3S2

Molecular Weight

424.5 g/mol

IUPAC Name

4-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-quinoxalin-6-ylbutanamide

InChI

InChI=1S/C20H16N4O3S2/c25-18(23-13-5-6-15-16(11-13)22-8-7-21-15)4-1-9-24-19(26)17(29-20(24)28)12-14-3-2-10-27-14/h2-3,5-8,10-12H,1,4,9H2,(H,23,25)/b17-12-

InChI Key

AUMCUXYKOUFYNG-ATVHPVEESA-N

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=NC=CN=C4C=C3

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=NC=CN=C4C=C3

Origin of Product

United States

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